Home > Products > Screening Compounds P56438 > BRD4 ligand-Linker Conjugate 1 (TFA)
BRD4 ligand-Linker Conjugate 1 (TFA) -

BRD4 ligand-Linker Conjugate 1 (TFA)

Catalog Number: EVT-12528170
CAS Number:
Molecular Formula: C30H31ClF3N7O2
Molecular Weight: 614.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound BRD4 ligand-Linker Conjugate 1 (TFA) is a specialized chemical entity designed for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents that harness the ubiquitin-proteasome system to selectively degrade target proteins, offering a promising approach to overcome challenges associated with traditional small molecule inhibitors. This particular conjugate serves as a crucial component in the development of BRD4-targeting PROTACs, which have significant implications in cancer therapy and other diseases.

Source

BRD4 ligand-Linker Conjugate 1 (TFA) is synthesized through advanced chemical methodologies that facilitate the creation of protein degraders. It is available from various chemical suppliers, including MedChemExpress and GLP Bio, which provide detailed specifications and synthesis protocols for researchers and pharmaceutical developers .

Classification

This compound falls under the category of ligand-linker conjugates, specifically designed for targeting Bromodomain-containing protein 4 (BRD4). It is classified as a small molecule and a component of PROTAC technology, which is increasingly recognized for its ability to induce targeted protein degradation rather than mere inhibition.

Synthesis Analysis

Methods

The synthesis of BRD4 ligand-Linker Conjugate 1 (TFA) employs a multicomponent reaction platform that streamlines the creation of various protein degraders. This method allows for high-yielding and versatile synthesis without the need for extensive protection/deprotection steps typically required in organic synthesis. The process involves linking a ligand to a linker via amide bond formation or other coupling strategies .

Technical Details

The synthetic route typically includes:

  • Multicomponent reactions: Utilizing Ugi or Passerini reactions to assemble the necessary components.
  • Coupling reactions: Employing Buchwald-Hartwig coupling or similar techniques to connect the ligand with the linker.
  • Purification: Following synthesis, compounds are purified using chromatographic techniques to ensure high purity and yield.
Molecular Structure Analysis

Structure

The molecular structure of BRD4 ligand-Linker Conjugate 1 (TFA) features a specific arrangement that facilitates its binding to BRD4. The compound consists of a ligand moiety that interacts with the target protein and a linker that connects it to an E3 ligase recruiter, essential for forming the ternary complex necessary for targeted degradation.

Data

  • Molecular Formula: The exact molecular formula can vary based on specific modifications during synthesis.
  • Molecular Weight: Typically around 500-600 g/mol, depending on the specific structure and substituents.
Chemical Reactions Analysis

Reactions

BRD4 ligand-Linker Conjugate 1 (TFA) participates in several key chemical reactions:

  • Formation of Amide Bonds: Essential for linking the ligand to the linker.
  • Coupling Reactions: These reactions are critical for creating stable linkages between various components of the PROTAC structure.

Technical Details

The reactions are characterized by:

  • High selectivity and efficiency due to optimized conditions.
  • Use of mild reagents and conditions to minimize side reactions and degradation of sensitive moieties.
Mechanism of Action

Process

The mechanism of action for BRD4 ligand-Linker Conjugate 1 (TFA) involves its role within PROTACs. Upon administration, the conjugate binds to BRD4, facilitating its recruitment to an E3 ubiquitin ligase. This interaction leads to ubiquitination of BRD4, marking it for proteasomal degradation .

Data

  • Degradation Efficiency: Studies demonstrate varying degrees of BRD4 degradation efficiency depending on the specific PROTAC formulation incorporating this conjugate, with some achieving over 90% reduction in BRD4 levels under optimal conditions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or powder.
  • Solubility: Soluble in common organic solvents; solubility in aqueous media may vary based on formulation.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to extreme pH or temperature variations.
  • Reactivity: Reacts readily under conditions conducive to amide bond formation and other coupling reactions.
Applications

Scientific Uses

BRD4 ligand-Linker Conjugate 1 (TFA) is primarily used in:

  • Development of PROTACs: As a key component in synthesizing new PROTACs targeting BRD4, which are being explored for their potential in treating various cancers and inflammatory diseases.
  • High-throughput screening: Utilized in assays aimed at identifying novel inhibitors or degraders within drug discovery programs.

This compound exemplifies the innovative approaches being developed in medicinal chemistry to tackle previously undruggable targets through targeted protein degradation strategies.

Properties

Product Name

BRD4 ligand-Linker Conjugate 1 (TFA)

IUPAC Name

6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexan-1-amine;2,2,2-trifluoroacetic acid

Molecular Formula

C30H31ClF3N7O2

Molecular Weight

614.1 g/mol

InChI

InChI=1S/C28H30ClN7.C2HF3O2/c1-19-33-34-27-28(12-13-28)32-26(20-6-9-23(29)10-7-20)24-16-21(8-11-25(24)36(19)27)22-17-31-35(18-22)15-5-3-2-4-14-30;3-2(4,5)1(6)7/h6-11,16-18H,2-5,12-15,30H2,1H3;(H,6,7)

InChI Key

HNPOXCZRCBYENV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)C4=CN(N=C4)CCCCCCN)C(=NC25CC5)C6=CC=C(C=C6)Cl.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.